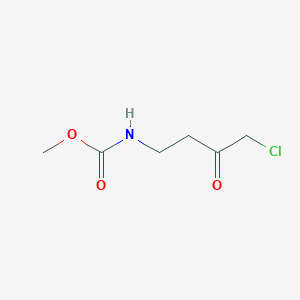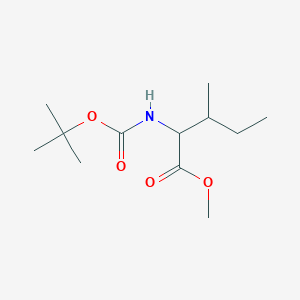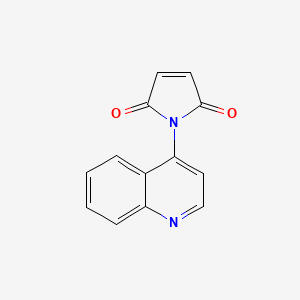
N-(4-Quinolyl)maleimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Quinolyl)maleimide is a heterocyclic compound with the molecular formula C13H8N2O2 and a molecular weight of 224.21 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Quinolyl)maleimide typically involves the reaction of 4-quinolinecarboxylic acid with maleic anhydride. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.
化学反应分析
Types of Reactions: N-(4-Quinolyl)maleimide undergoes various chemical reactions, including:
Addition Reactions: It reacts with thiols to form thiosuccinimides through a thiol-Michael addition.
Substitution Reactions: It can undergo nucleophilic substitution reactions with amines to form aminothiomaleimides.
Common Reagents and Conditions:
Thiol-Michael Addition: Typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) at neutral pH.
Nucleophilic Substitution: Conducted in methanol with amines under mild conditions.
Major Products:
Thiosuccinimides: Formed from the reaction with thiols.
Aminothiomaleimides: Resulting from nucleophilic substitution with amines.
科学研究应用
N-(4-Quinolyl)maleimide has a wide range of applications in scientific research:
Chemistry: Used in the site-selective modification of proteins and peptides.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of bioconjugates and functional polymers.
作用机制
The mechanism of action of N-(4-Quinolyl)maleimide involves its reactivity with nucleophilic groups such as thiols and amines. The compound forms stable conjugates with these groups, which can inhibit the activity of enzymes by modifying their active sites . This reactivity is particularly useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
相似化合物的比较
N-ethylmaleimide: Known for its use in enzyme inhibition studies.
N-phenylmaleimide: Used in the synthesis of polymers and as a crosslinking agent.
N-(2-furyl)maleimide: Employed in the study of protein interactions and as a fluorescent probe.
Uniqueness: N-(4-Quinolyl)maleimide is unique due to its quinoline moiety, which imparts distinct electronic properties and reactivity compared to other maleimide derivatives. This makes it particularly valuable in the study of complex biological systems and the development of specialized bioconjugates .
属性
分子式 |
C13H8N2O2 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
1-quinolin-4-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C13H8N2O2/c16-12-5-6-13(17)15(12)11-7-8-14-10-4-2-1-3-9(10)11/h1-8H |
InChI 键 |
ZHLFXJBEJRZRBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N3C(=O)C=CC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13844724.png)
![(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol](/img/structure/B13844725.png)
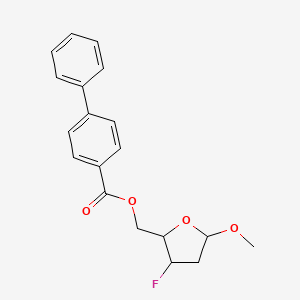
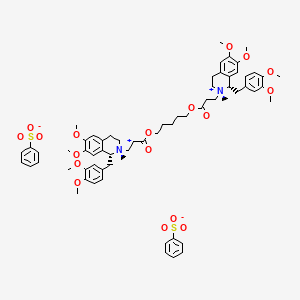
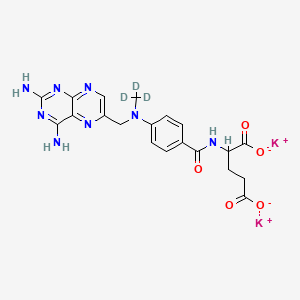
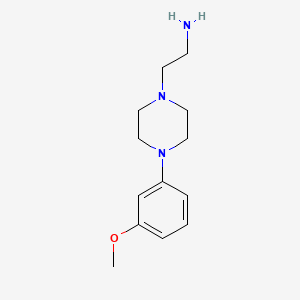
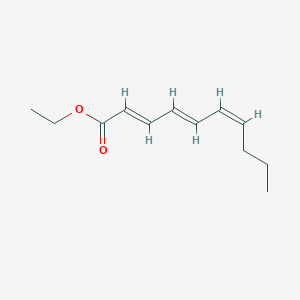

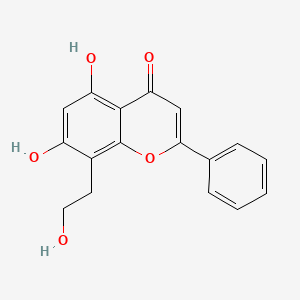
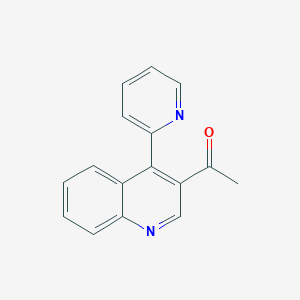
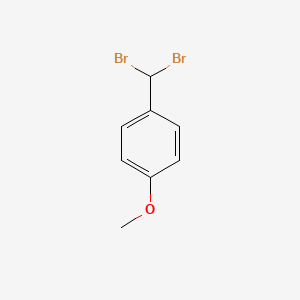
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)
